![molecular formula C13H11N3O5 B3089785 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1198787-23-3](/img/structure/B3089785.png)
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Übersicht
Beschreibung
The compound “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine-2,6-dione . It is related to a series of novel substituted piperidine-2,6-dione derivatives that have been used in reducing Widely Interspaced Zinc Finger Motifs (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These compounds are useful for the treatment of inherited blood disorders such as sickle cell disease and β-thalassemia .
Molecular Structure Analysis
The molecular structure of “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is complex, with various functional groups. The compound is a derivative of piperidine-2,6-dione, which suggests it has a piperidine ring (a six-membered ring with one nitrogen atom) and two carbonyl groups attached to the 2nd and 6th carbon atoms of the ring . The “5-Nitro-1-oxoisoindolin-2-yl” part suggests the presence of an isoindoline group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring), which is substituted with a nitro group at the 5th position and a carbonyl group at the 1st position .Wissenschaftliche Forschungsanwendungen
Treatment of Sickle Cell Disease and β-Thalassemia
This compound is a novel substituted piperidine-2,6-dione derivative that has been found useful in treating Sickle Cell Disease and β-Thalassemia . It works by reducing the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or inducing fetal hemoglobin (HbF) protein expression levels .
Preparation of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
The compound is used in the preparation of 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione . This derivative is useful in treating and preventing a wide range of diseases and conditions including, but not limited to, inflammatory diseases, autoimmune diseases, and cancer .
PROTAC Research
The compound is a lenalidomide analog that can be useful in PROTAC (Proteolysis Targeting Chimera) research because it is applicable to the recruitment of CRBN protein .
Solid Form Studies
Solid forms of the compound are studied for their physical and chemical properties, which may provide benefits or drawbacks in processing, formulation, stability, and bioavailability, among other important pharmaceutical characteristics .
Inflammatory Diseases
The compound, as a precursor to 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is useful in treating inflammatory diseases .
Autoimmune Diseases
Similarly, it is also useful in treating autoimmune diseases .
Eigenschaften
IUPAC Name |
3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPWBOBHCQNLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.